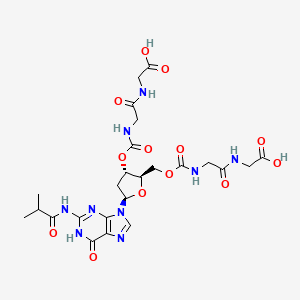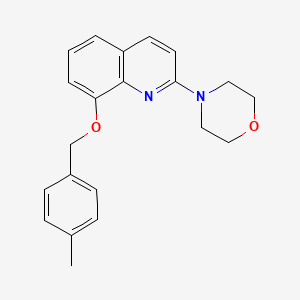
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a quinoline ring and a morpholine ring . The quinoline ring is a heterocyclic aromatic organic compound, and it’s a colorless hygroscopic liquid that boils at room temperature . The morpholine ring is a common feature in many pharmaceuticals and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of anilines with malonic acid equivalents . Other methods could involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring and a morpholine ring . The quinoline ring is planar and aromatic, while the morpholine ring is a saturated, non-aromatic ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The quinoline ring might undergo electrophilic aromatic substitution reactions, while the morpholine ring might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. The presence of the quinoline and morpholine rings could influence properties such as polarity, solubility, and reactivity .Scientific Research Applications
Metabolic Fate and Toxicological Screening
A study on the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds related to "4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine," highlighted the importance of understanding their metabolic pathways for toxicological screenings. Ester hydrolysis was identified as a crucial step in the phase I metabolism of these compounds, with CYP2C8, CYP2C9, CYP3A4, and CYP3A5 enzymes involved in hydroxylation processes. The findings suggest that hydrolysis products and their glucuronides are suitable targets for toxicological screenings, offering insights into the detoxification and potential biological impacts of these compounds (Richter et al., 2022).
Sensing Properties
Research into quinoline-based isomers, including structures related to "this compound," has demonstrated remarkable differences in Al3+ and Zn2+ sensing properties. These studies contribute to the development of fluorescent chemosensors for metal ions, which are crucial for environmental monitoring and biomedical applications. The ability to detect metal ions with high sensitivity and selectivity underscores the potential of quinoline derivatives in analytical chemistry and sensor technology (Hazra et al., 2018).
Antioxidant and DNA Protection
Quinoline derivatives have been studied for their ability to quench radicals and inhibit DNA oxidation, showcasing their potential as antioxidants. Specifically, compounds structurally related to "this compound" have been synthesized and evaluated for their radical-scavenging activities. The presence of electron-donating groups and the ferrocenyl group attached to the quinoline scaffold enhances their antioxidative properties, suggesting their use in protecting biological molecules from oxidative damage (Xi & Liu, 2015).
Anti-tubercular Activity
A series of 4-anilinoquinolines and 4-anilinoquinazolines, related to "this compound," have been identified as novel inhibitors of Mycobacterium tuberculosis. These compounds exhibit significant potency against tuberculosis, with specific derivatives showing minimal cytotoxicity and promising MIC values. The study highlights key structural features essential for Mtb inhibition, offering a foundation for developing new anti-tubercular agents (Asquith et al., 2019).
Future Directions
The future research directions for this compound could involve exploring its potential biological activity, given the presence of the morpholine and quinoline rings which are common in many biologically active compounds . Further studies could also focus on optimizing its synthesis and exploring its reactivity .
Properties
IUPAC Name |
4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGFQROZEIBNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
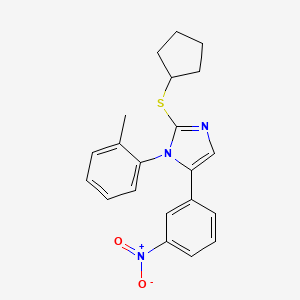
![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2612625.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)

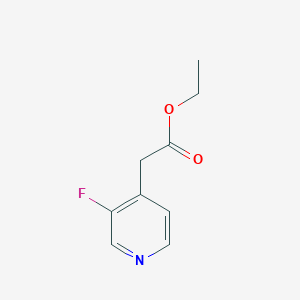

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2612633.png)

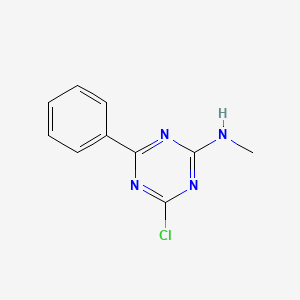
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612638.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2612639.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)
